molecular formula C21H24N4 B5508247 N-methyl-N-(1-methyl-4-piperidinyl)-2-phenyl-4-quinazolinamine

N-methyl-N-(1-methyl-4-piperidinyl)-2-phenyl-4-quinazolinamine

Cat. No.: B5508247
M. Wt: 332.4 g/mol
InChI Key: SUWUZUZIVDBESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-methyl-4-piperidinyl)-2-phenyl-4-quinazolinamine is a useful research compound. Its molecular formula is C21H24N4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.20009678 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

A novel class of nitric oxide synthase (NOS) inhibitors, including 2-substituted 1,2-dihydro-4-quinazolinamines, demonstrates nanomolar potency and high selectivity for the inducible isoform of the enzyme (i-NOS) over the constitutive isoforms. This has shown efficacy in animal models of inflammatory disease (Tinker et al., 2003).

Vascular Endothelial Growth Factor Receptor-2 Imaging

The compound PAQ, a tyrosine kinase inhibitor with high affinity for the vascular endothelial growth factor receptor 2 (VEGFR-2), essential in tumor angiogenesis, has been evaluated for in vivo imaging of VEGFR-2 expression in tumors using positron emission tomography (PET) (Samén et al., 2009).

Src Kinase Inhibition in Angiogenesis

M475271, an anilinoquinazoline derivative, selectively inhibits Src kinase activity, impacting VEGF-induced angiogenesis. It maintains cell-cell junction stability in human umbilical vein endothelial cells, suggesting potential as a drug for inhibiting tumor growth and metastasis (Ali et al., 2006).

Dopamine and Serotonin Receptor Antagonism

Certain indoles substituted with piperidinyl show potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds, including some noncataleptogenic piperidyl derivatives, exhibit properties similar to the atypical neuroleptic clozapine (Perregaard et al., 1992).

Antihypertensive Activity

Piperidine derivatives with a quinazoline ring have shown potent antihypertensive effects in spontaneously hypertensive rat models. Specific compounds in this series produced significant hypotension, indicating their potential as antihypertensive agents (Takai et al., 1986).

Antimalarial and Antitumor Properties

6-[(Arylamino)methyl]-2,4-quinazolinediamines exhibit potent antimalarial, antibacterial, and antitumor activity. Trimetrexate, a compound in this series, has a broad spectrum of antitumor effects and is undergoing preclinical evaluation (Elslager et al., 1983).

Optoelectronic Material Applications

Quinazolines have been researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova et al., 2018).

Properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-2-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-24-14-12-17(13-15-24)25(2)21-18-10-6-7-11-19(18)22-20(23-21)16-8-4-3-5-9-16/h3-11,17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWUZUZIVDBESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.